molecular formula C21H19N3O3S B2505130 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866348-82-5

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2505130
CAS RN: 866348-82-5
M. Wt: 393.46
InChI Key: RLSFVYHEZFAALF-UHFFFAOYSA-N
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Description

The compound “2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a derivative of 5H-chromeno[2,3-d]pyrimidine . It is a part of a series of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives that were synthesized and evaluated as potential cytotoxic agents . The molecular formula of this compound is C21H19N3O3S and it has a molecular weight of 393.46.


Synthesis Analysis

The synthesis of this compound is part of a broader study that explored the structure-activity relationship of 4H-chromenes with modification at the 2-,4- or 7-position, and fused pyrimidine ring at 2,3-position . The structures of the synthesized compounds were established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance and mass spectroscopic data .


Molecular Structure Analysis

The molecular structure of this compound is based on the 5H-chromeno[2,3-d]pyrimidine nucleus, with an ethoxy group at the 9-position, a phenyl group at the 2-position, and a thioacetamide group attached to the 4-position of the pyrimidine ring.

Future Directions

The compound is part of a series of chromene and chromeno[2,3-d]pyrimidine derivatives that have been synthesized and evaluated for their potential as cytotoxic agents . Given their marginal antitumor activity against different cell lines, these compounds could be further studied and optimized for better efficacy . The structure-activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at certain positions , suggesting a direction for future research.

properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-2-26-16-10-6-9-14-11-15-20(27-18(14)16)23-19(13-7-4-3-5-8-13)24-21(15)28-12-17(22)25/h3-10H,2,11-12H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSFVYHEZFAALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

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